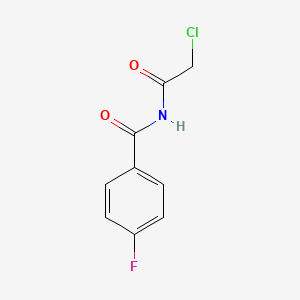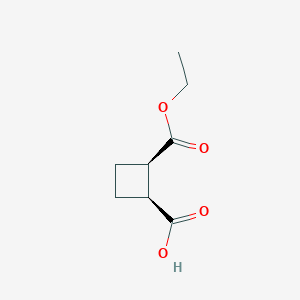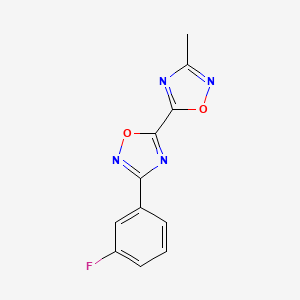
3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole, also known as FMeOx, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of science. FMeOx is a derivative of 1,2,4-oxadiazole, a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The presence of a fluorine atom in the 3-position of the phenyl ring and a methyl group in the 3'-position of the oxadiazole ring makes FMeOx a unique and versatile molecule.
作用機序
The mechanism of action of 3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. For example, 3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole has been shown to inhibit the activity of bacterial DNA gyrase, an enzyme that is essential for DNA replication and transcription. 3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole has also been found to inhibit the activity of cholinesterases, enzymes that are involved in the breakdown of the neurotransmitter acetylcholine in the nervous system.
Biochemical and Physiological Effects:
3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole has been found to have a range of biochemical and physiological effects, depending on the specific application. In antibacterial and antifungal studies, 3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole has been shown to disrupt the cell membrane and inhibit cell growth and division. In antitumor studies, 3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole has been found to induce apoptosis (programmed cell death) in cancer cells. In Alzheimer's disease studies, 3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole has been shown to inhibit the aggregation of amyloid-β peptides, which are believed to play a key role in the pathogenesis of the disease.
実験室実験の利点と制限
One advantage of 3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole is its ease of synthesis and purification, which makes it a readily available and cost-effective compound for laboratory studies. Another advantage is its versatility, as it can be modified to produce a range of derivatives with different properties and applications. However, one limitation of 3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are numerous future directions for the study of 3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole, including:
1. Investigation of the structure-activity relationship (SAR) of 3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole and its derivatives to further understand the molecular mechanisms of action and optimize their biological activities.
2. Development of new synthetic methods for 3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole and its derivatives to improve yields, reduce costs, and increase scalability.
3. Exploration of the potential applications of 3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole and its derivatives in other fields of science, such as catalysis and sensing.
4. Investigation of the potential toxicity and safety profiles of 3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole and its derivatives to assess their suitability for clinical applications.
5. Development of new materials based on 3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole and its derivatives for use in electronic devices, such as OLEDs and OSCs.
In conclusion, 3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole is a versatile and promising compound with potential applications in various fields of science. Its ease of synthesis and modification, as well as its potent biological activities, make it an attractive molecule for further study and development.
合成法
The synthesis of 3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole involves the reaction of 3-amino-3'-methyl-5,5'-bi-1,2,4-oxadiazole with 3-fluorobenzoyl chloride in the presence of a base, such as triethylamine or pyridine. The reaction proceeds via nucleophilic substitution, resulting in the formation of 3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole as a white solid with a high yield of up to 80%.
科学的研究の応用
3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, 3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole has been found to exhibit potent antibacterial, antifungal, and antitumor activities. 3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-β peptides, which are believed to play a key role in the pathogenesis of the disease.
In materials science, 3-(3-Fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole has been used as a building block for the synthesis of novel organic materials, such as conjugated polymers and dendrimers. These materials have potential applications in electronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), due to their unique electronic and optical properties.
特性
IUPAC Name |
3-(3-fluorophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN4O2/c1-6-13-10(17-15-6)11-14-9(16-18-11)7-3-2-4-8(12)5-7/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDQDZOFBKSZLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=NC(=NO2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

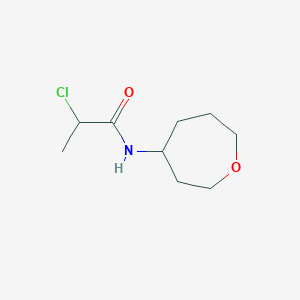
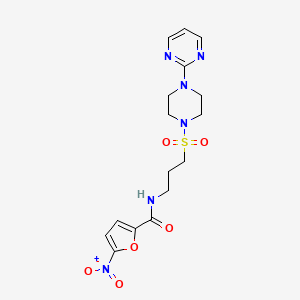
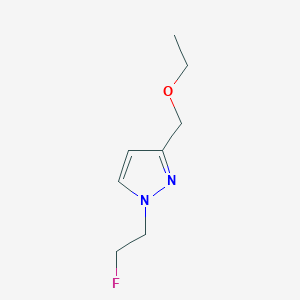
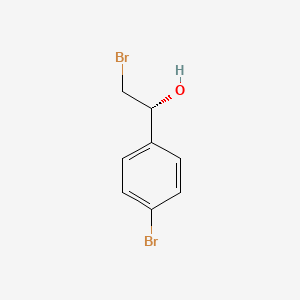
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-4-propylthiadiazole-5-carboxamide](/img/structure/B2934243.png)
![2-Thiophenecarboxaldehyde, 5-methyl-4-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-](/img/structure/B2934244.png)
![4-chloro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2934245.png)
![Ethyl 4-((4-((4-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2934246.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(6-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2934249.png)
![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2934251.png)
![7-benzoyl-5-[(2-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2934252.png)
![2-(Pyrrolidin-2-yl)imidazo[1,2-a]pyrimidine dihydrochloride](/img/structure/B2934253.png)
